Cas no 948093-91-2 (3,5-dibromo-1-hexyl-1,2,4-triazole)

3,5-dibromo-1-hexyl-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 3,5-dibromo-1-hexyl-1,2,4-triazole
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- MDL: MFCD16811158
- インチ: 1S/C8H13Br2N3/c1-2-3-4-5-6-13-8(10)11-7(9)12-13/h2-6H2,1H3
- InChIKey: XSWWXFBMANYPDK-UHFFFAOYSA-N
- SMILES: N1(CCCCCC)C(Br)=NC(Br)=N1
3,5-dibromo-1-hexyl-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB423135-10 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 10 g |
€1,330.40 | 2023-07-18 | ||
abcr | AB423135-5 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 5 g |
€947.00 | 2023-07-18 | ||
abcr | AB423135-5g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 5g |
€947.00 | 2025-02-14 | ||
abcr | AB423135-1g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 1g |
€542.30 | 2025-02-14 | ||
abcr | AB423135-10g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 10g |
€1330.40 | 2025-02-14 | ||
abcr | AB423135-25g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole; . |
948093-91-2 | 25g |
€1851.50 | 2025-02-14 | ||
abcr | AB423135-1 g |
3,5-Dibromo-1-hexyl-1H-1,2,4-triazole |
948093-91-2 | 1 g |
€542.30 | 2023-07-18 |
3,5-dibromo-1-hexyl-1,2,4-triazole 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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7. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
3,5-dibromo-1-hexyl-1,2,4-triazoleに関する追加情報
3,5-dibromo-1-hexyl-1,2,4-triazole (CAS No. 948093-91-2): An Overview of Its Properties and Applications
3,5-dibromo-1-hexyl-1,2,4-triazole (CAS No. 948093-91-2) is a brominated triazole compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals. This comprehensive overview aims to provide a detailed understanding of the compound's structure, synthesis, physicochemical properties, and its role in contemporary research.
Structure and Synthesis
The molecular structure of 3,5-dibromo-1-hexyl-1,2,4-triazole is characterized by a triazole ring with two bromine atoms at the 3 and 5 positions and a hexyl group attached to the 1 position. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. The presence of bromine atoms and the hexyl substituent imparts specific chemical and physical properties to the molecule.
The synthesis of 3,5-dibromo-1-hexyl-1,2,4-triazole typically involves multi-step reactions. One common approach is the reaction of 3,5-dibromotriazole with 1-bromohexane in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution at the bromine atom of 1-bromohexane, leading to the formation of the desired product. The synthesis can be optimized by varying reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Physicochemical Properties
3,5-dibromo-1-hexyl-1,2,4-triazole exhibits several notable physicochemical properties that make it suitable for various applications. It is a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is slightly soluble in water but highly soluble in organic solvents such as methanol, ethanol, and dichloromethane. Its solubility characteristics are influenced by the presence of the hexyl chain and bromine atoms.
The compound has a molecular weight of approximately 360 g/mol and a density around 1.7 g/cm³. Its high molecular weight and bromine content contribute to its stability under various conditions. Additionally, 3,5-dibromo-1-hexyl-1,2,4-triazole has been reported to exhibit good thermal stability up to temperatures around 200°C.
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in characterizing the structure and purity of 3,5-dibromo-1-hexyl-1,2,4-triazole. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for identifying the positions of functional groups within the molecule. The NMR spectrum typically shows distinct signals for the protons in the hexyl chain and the triazole ring. Infrared (IR) spectroscopy provides information about functional groups such as C-H stretches in the hexyl chain and N-H stretches in the triazole ring.
Mass spectrometry (MS) is another valuable tool for confirming the molecular weight and purity of the compound. The mass spectrum often displays a prominent peak corresponding to the molecular ion (M+), along with fragment ions resulting from cleavage at specific bonds within the molecule.
Applications in Pharmaceuticals
3,5-dibromo-1-hexyl-1,2,4-triazole has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its antimicrobial properties against various bacterial and fungal strains. The bromine atoms are believed to play a crucial role in enhancing its antimicrobial efficacy by disrupting cell membranes or interfering with essential metabolic pathways.
In addition to antimicrobial activity, 3,5-dibromo-1-hexyl-1,2,4-triazole has been investigated for its potential as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or proteins involved in viral entry or assembly.
Applications in Materials Science
The unique chemical structure of 3,5-dibromo-1-hexyl-1,2,4-triazole makes it an attractive candidate for use in materials science applications. Its high thermal stability and chemical resistance have led researchers to explore its use as an additive in polymers and coatings to improve their performance under harsh conditions.
In polymer science, 3,5-dibromo-1-hexyl-1,2,4-triazole can be incorporated into polymer matrices to enhance their mechanical properties such as tensile strength and thermal stability. It can also serve as a flame retardant due to its high bromine content.
Applications in Agrochemicals
The agricultural sector has also shown interest in 3,5-dibromo-1-hexyl-1,2,4-triazole. Its antimicrobial properties make it a potential candidate for use as a fungicide or bactericide to protect crops from diseases caused by pathogens. Research is ongoing to evaluate its efficacy against various plant pathogens and its environmental impact.
In addition to its direct application as an agrochemical agent, 3,5-dibromo-1-hexyl-1,2,4-triazole can be used as an intermediate in the synthesis of other agrochemical compounds with enhanced properties.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While no specific hazards have been reported for 3,5-dibromo-1-hexyl-1,2,4-triazole strong>, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn at all times. Additionally, appropriate ventilation should be ensured during handling to minimize exposure risks.
Toxicity studies on similar brominated compounds suggest that they may have some environmental impact if not properly managed. Therefore, it is important to dispose of any waste containing this compound according to local regulations and guidelines.
FUTURE RESEARCH DIRECTIONS AND CONCLUSIONS strong> p > p >The ongoing research on3 , 5 - dibrom o - 1 - hex yl - 1 , 2 , 4 - triazol e strong >is expected t o uncover new applications an d improve our understanding o f i ts biological an d chemical properties . Future studies c an focus o n optimizing synthetic methods t o increase yield an d purity , exploring novel formulations f or pharmaceutical an d agrochemical applications , an d investigating i ts environmental impact . p > p >In conclusion ,< strong >3 , 5 - dibrom o - 1 - hex yl - 1 , 2 , 4 - triazol e strong >( CAS No . 948093 - 91 - 2 ) i s a versatile c ompound w ith promising potential i n multiple fields . I ts unique structure , physicochemical properties , an d biological activities m ak e i t a valuable c omponent i n pharmaceuticals , materials science , an d agrochemicals . As research continues t o advance , we c an expect t o see even more innovative applications o f this fascinating c ompound . p > article > < / response >
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